

Application Notes and Protocols for EPZ032597

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Compound of Interest		
Compound Name:	EPZ032597	
Cat. No.:	B14748908	Get Quote

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Introduction

This document provides a detailed overview of the laboratory applications of **EPZ032597**, a potent and selective inhibitor of the protein methyltransferase EZH2. Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27). Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. These application notes offer protocols for the utilization of **EPZ032597** in both in vitro and in vivo research settings, enabling the investigation of its therapeutic potential and mechanism of action.

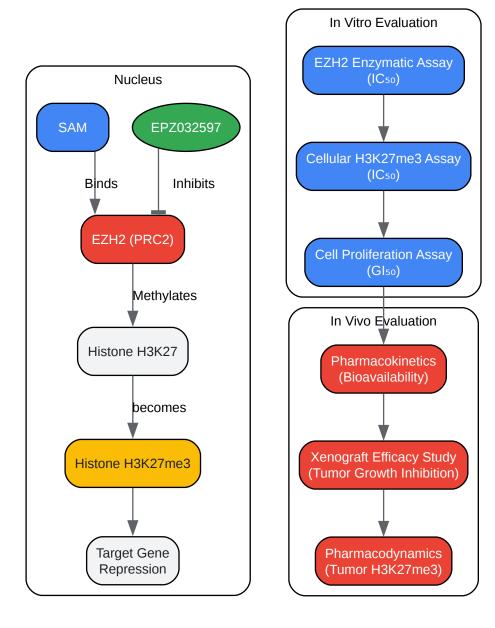
Mechanism of Action

EPZ032597 acts as a specific, S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2. By binding to the SAM-binding pocket of EZH2, **EPZ032597** prevents the transfer of methyl groups to its substrate, histone H3 at lysine 27. This leads to a global decrease in H3K27 trimethylation (H3K27me3), a hallmark of PRC2 activity. The reduction in this repressive histone mark results in the derepression of PRC2 target genes, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells dependent on EZH2 activity.

Signaling Pathway

The signaling pathway affected by **EPZ032597** is central to epigenetic regulation of gene expression. The following diagram illustrates the mechanism of EZH2 inhibition by **EPZ032597**.





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